

# Strategic Utilization of 2-Chloro-N-cyclopropylacetamide: Physicochemical Profiling & Synthetic Applications

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-chloro-N-cyclopropylacetamide
CAS No.:	19047-31-5
Cat. No.:	B101947

[Get Quote](#)

## Executive Summary

**2-Chloro-N-cyclopropylacetamide** (CAS: 19047-31-5) represents a critical structural motif in medicinal chemistry, functioning simultaneously as a robust intermediate for heterocyclic synthesis and a covalent "warhead" in Fragment-Based Drug Discovery (FBDD). While its molecular weight (

) suggests a simple fragment, its utility lies in the unique reactivity profile of the

-chloroacetamide group combined with the metabolic stability and conformational rigidity of the cyclopropyl moiety.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic stoichiometry to explore its role in covalent inhibition, isotopic mass spectrometry, and scalable synthesis.

## Part 1: Physicochemical Profile & Molecular Weight Analysis

In high-resolution mass spectrometry (HRMS) and pharmacokinetic modeling, relying solely on average molecular weight is insufficient. For **2-chloro-N-cyclopropylacetamide**, the presence of the Chlorine atom introduces significant isotopic variance that must be accounted for in analytical workflows.

### Molecular Weight Breakdown

Parameter	Value	Technical Context
Formula		Core structure
Average Molecular Weight	133.58 g/mol	Used for stoichiometric calculations (reagent dosing).
Monoisotopic Mass	133.029 g/mol	The exact mass of the most abundant isotope ( ). Critical for LC-MS identification.
Isotopic Pattern (M+2)	~32% relative abundance	Due to natural abundance. The mass spectrum will show a distinct 3:1 ratio between peaks at m/z 133 and 135.
cLogP	-0.7	Indicates moderate hydrophilicity; suitable for CNS penetration and oral bioavailability optimization.

### Structural Significance

The cyclopropyl group is not merely a lipophilic spacer; it acts as a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability against cytochrome P450-mediated

-dealkylation. This makes the compound a preferred scaffold over its acyclic analogs.

## Part 2: Synthetic Architecture & Process

### Optimization

The synthesis of **2-chloro-N-cyclopropylacetamide** follows a Schotten-Baumann acylation pathway. While conceptually simple, controlling the exotherm and preventing bis-acylation requires a strict protocol.

### Validated Synthetic Protocol

Objective: Synthesis of **2-chloro-N-cyclopropylacetamide** on a 50 mmol scale.

Reagents:

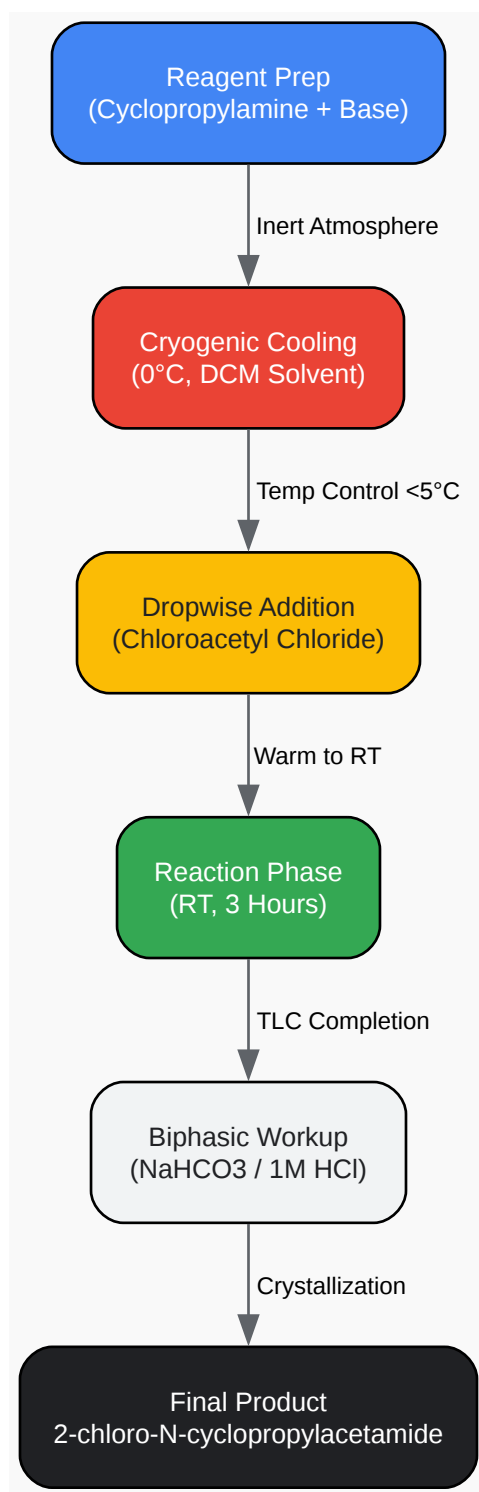
- Cyclopropylamine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (TEA) or  
(1.2 eq)
- Solvent: Dichloromethane (DCM) or dry THF (anhydrous)

Step-by-Step Methodology:

- Preparation: Charge a flame-dried 250 mL round-bottom flask with Cyclopropylamine (2.85 g, 50 mmol) and TEA (6.07 g, 60 mmol) in anhydrous DCM (100 mL).
- Cryogenic Control: Cool the reaction mixture to 0°C using an ice/salt bath. Rationale: The reaction is highly exothermic; temperature spikes can lead to polymerization of the acid chloride.
- Addition: Add Chloroacetyl chloride (6.21 g, 55 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature

- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.
- Workup: Quench with saturated (50 mL). Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.
- Purification: Dry over , filter, and concentrate in vacuo. Recrystallization from Hexane/EtOAc is preferred over column chromatography for scalability.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis workflow emphasizing temperature control to prevent side reactions.

## Part 3: Reactivity & Applications in Drug Design

### The "Warhead" Mechanism

In modern drug discovery, **2-chloro-N-cyclopropylacetamide** is utilized as a Targeted Covalent Inhibitor (TCI). The

-chloroacetamide moiety functions as a "warhead," an electrophile that reacts specifically with nucleophilic cysteine residues on a target protein.

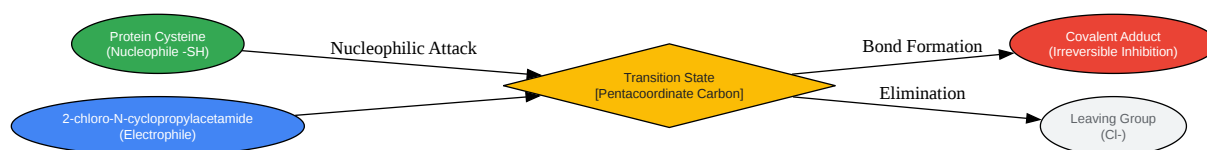
Mechanism: The reaction proceeds via an

mechanism.[1] The sulfur atom of the cysteine thiolate attacks the

-carbon, displacing the chloride ion. This forms an irreversible thioether bond, permanently silencing the protein target.

Selectivity Note: Unlike acrylamides (Michael acceptors), chloroacetamides are intrinsically more reactive.[2] To avoid off-target toxicity (promiscuous alkylation), the "cyclopropyl" portion of the molecule is often elaborated into a larger scaffold that provides non-covalent binding affinity (selectivity) before the covalent bond forms.

### Mechanistic Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: SN2 reaction mechanism between the chloroacetamide warhead and a protein cysteine residue.

## Part 4: Analytical Quality Control

To ensure the integrity of this compound for biological assays, the following QC parameters must be met.

Test	Method	Acceptance Criteria
Identity	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Cyclopropyl protons: 0.4–0.7 ppm (multiplets). Singlet at 4.0 ppm ( ).
Purity	LC-MS (UV 254 nm)	>95% Area Under Curve.[3]
Isotopic Confirmation	Mass Spectrometry	Presence of M+2 peak at ~33% intensity relative to molecular ion.
Residual Solvent	GC-Headspace	DCM < 600 ppm; TEA < 320 ppm.

## References

- PubChem. (2023). **2-chloro-N-cyclopropylacetamide** Compound Summary (CID 735780). [4] National Center for Biotechnology Information. [Link]
- Singh, J., et al. (2011).[5] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]
- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. [Link]
- Organic Syntheses. (1927). Chloroacetamide Synthesis Protocol. Org.[6][7] Synth. 1927, 7, 16. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI \[mdpi.com\]](#)
- [2. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. 2-クロロ-N,N-ジエチルアセトアミド 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [6. orgsyn.org \[orgsyn.org\]](#)
- [7. nbinno.com \[nbinno.com\]](#)
- To cite this document: BenchChem. [Strategic Utilization of 2-Chloro-N-cyclopropylacetamide: Physicochemical Profiling & Synthetic Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101947/docs#strategic-utilization-of-2-chloro-n-cyclopropylacetamide-physicochemical-profiling-synthetic-applications\]](https://www.benchchem.com/product/b101947/docs#strategic-utilization-of-2-chloro-n-cyclopropylacetamide-physicochemical-profiling-synthetic-applications)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)